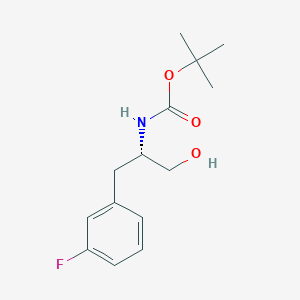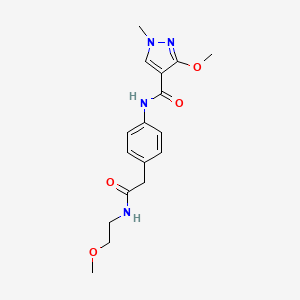![molecular formula C16H15N5O2S B2698763 N-(1H-indazol-6-yl)-7-methyl-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1421584-66-8](/img/structure/B2698763.png)
N-(1H-indazol-6-yl)-7-methyl-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1H-indazol-6-yl)-7-methyl-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound contains multiple fused rings, including indazole, pyrimidine, and thiazine moieties, which contribute to its diverse chemical and biological properties.
作用機序
Indazole Derivatives
Indazole derivatives are important heterocyclic compounds that have a wide variety of medicinal applications. They have been found in many important synthetic drug molecules and have shown clinical and biological applications . Indazole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Target of Action
The targets of indazole derivatives can vary depending on the specific compound and its structure. Some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM causing a block in G0–G1 phase of cell cycle .
Mode of Action
The mode of action of indazole derivatives can also vary widely. For example, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .
Biochemical Pathways
The biochemical pathways affected by indazole derivatives can be diverse, depending on the specific compound and its targets. Some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13), suggesting that they may affect inflammatory pathways .
Result of Action
The result of the action of indazole derivatives can vary depending on the specific compound and its targets. Some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM causing a block in G0–G1 phase of cell cycle .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indazol-6-yl)-7-methyl-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may begin with the formation of the indazole ring through a cyclization reaction involving o-phenylenediamine and a suitable aldehyde. Subsequent steps involve the construction of the pyrimidine and thiazine rings through condensation reactions with appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
N-(1H-indazol-6-yl)-7-methyl-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.
科学的研究の応用
Chemistry
In chemistry, N-(1H-indazol-6-yl)-7-methyl-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets. It has been studied for its potential anti-inflammatory, anticancer, and antimicrobial properties.
Medicine
In medicine, this compound is being investigated for its potential use in the treatment of various diseases. Its ability to modulate specific molecular pathways makes it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its complex structure allows for the design of materials with specific characteristics, such as enhanced stability or reactivity.
類似化合物との比較
Similar Compounds
Similar compounds include other heterocyclic molecules with fused ring systems, such as:
Indazole derivatives: Compounds containing the indazole ring, which have been studied for their diverse biological activities.
Pyrimidine derivatives: Molecules with the pyrimidine ring, known for their role in DNA and RNA structures.
Thiazine derivatives: Compounds with the thiazine ring, which have shown potential in various therapeutic applications.
Uniqueness
What sets N-(1H-indazol-6-yl)-7-methyl-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide apart is its unique combination of these ring systems, which imparts distinct chemical and biological properties. This compound’s ability to interact with multiple molecular targets and participate in diverse chemical reactions makes it a valuable tool in scientific research and potential therapeutic applications.
特性
IUPAC Name |
N-(1H-indazol-6-yl)-7-methyl-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S/c1-9-5-17-16-21(15(9)23)7-11(8-24-16)14(22)19-12-3-2-10-6-18-20-13(10)4-12/h2-6,11H,7-8H2,1H3,(H,18,20)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVZWXYDIIWHCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N(C1=O)CC(CS2)C(=O)NC3=CC4=C(C=C3)C=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
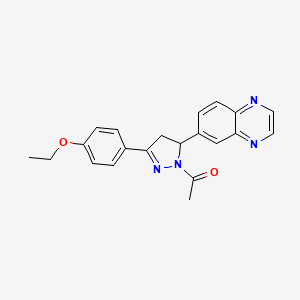
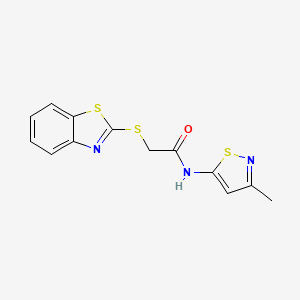
![2-(ethylthio)-N-(4-methoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2698682.png)
![2-(morpholin-4-yl)-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one](/img/structure/B2698689.png)

![2-(2-(4-(3-(2-allylphenoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B2698692.png)
![Methyl 3-[3-(azetidin-3-yl)-1,2,4-oxadiazol-5-yl]propanoate;hydrochloride](/img/structure/B2698693.png)
![(Z)-ethyl 3-(2-methoxyethyl)-2-((4-oxo-4H-chromene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2698694.png)
![N-[4-(2-Morpholin-4-ylethylsulfonyl)phenyl]prop-2-enamide](/img/structure/B2698695.png)
![1-[1-methyl-5-(propoxymethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B2698696.png)
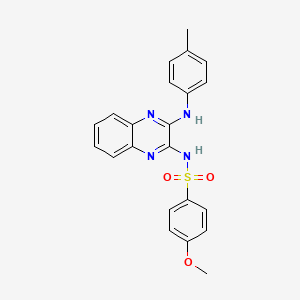
![9-(3-chloro-4-methoxyphenyl)-3-ethyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2698700.png)
